2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
Description
BenchChem offers high-quality 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-4-29-17-11-10-15(14-18(17)28-3)21-23-22(30-24-21)20-19(12-13-31-20)32(26,27)25(2)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINVCBRBCCXYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure, including an oxadiazole ring and a sulfonamide moiety. The molecular formula is , with a molecular weight of approximately 398.47 g/mol. The presence of various functional groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities:
- Antibacterial Activity : Studies have shown that compounds similar to this structure exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For example, sulfonamide derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 16 to 128 μg/mL depending on the specific derivative used .
- Antifungal Activity : The compound's antifungal potential has also been explored, with some derivatives showing moderate activity against fungi such as Candida albicans and Aspergillus niger. MIC values for these activities typically range from 64 to 512 μg/mL .
Anticancer Activity
The anticancer properties of compounds containing oxadiazole and thiophene rings are notable. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at different phases (G1/S or G2/M), leading to reduced proliferation of cancer cells .
- Apoptosis Induction : The mechanism often involves the disruption of mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases .
The precise mechanism by which 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic processes or cell signaling pathways.
- Receptor Modulation : They may also modulate receptor activity, impacting cellular responses and leading to apoptosis or growth inhibition.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Antiproliferative Effects : A recent study evaluated a series of benzimidazole derivatives for their antiproliferative effects against various cancer cell lines. The results indicated that certain substitutions on the phenyl ring enhanced activity significantly .
- Antifungal Screening : Another study screened sulfonamide derivatives against fungal strains, revealing that modifications in structure led to varying antifungal potency, with some compounds achieving MIC values as low as 64 μg/mL against Candida albicans .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
